molecular formula C18H21ClINO4 B591324 25I-NBMD (hydrochloride) CAS No. 1539266-14-2

25I-NBMD (hydrochloride)

カタログ番号: B591324
CAS番号: 1539266-14-2
分子量: 477.7 g/mol
InChIキー: QKMOLNYYXDCGFL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

25I-NBMD (塩酸塩) は、2006 年にデビッド・ニコルズ率いるパデュー大学のチームによって発見されたフェネチルアミン系幻覚剤である 2C-I の誘導体です . メチレンジオキシベンジル基がアミンに加えられており、セロトニン受容体 5-HT2A の親和性と活性が高まっています . この化合物は、Ki 値が 0.049 nM である 5-HT2A 受容体の強力な部分アゴニストとして作用します .

2. 製法

合成経路と反応条件: 25I-NBMD (塩酸塩) の合成には、フェネチルアミン系幻覚剤である 2C-I のアミンにメチレンジオキシベンジル基を加える反応が伴います . 反応条件には、通常、有機溶媒と触媒の使用が含まれ、反応を促進します。このプロセスには、官能基の保護と脱保護、および目的の生成物を分離するための精製ステップなど、複数のステップが含まれる場合があります。

工業生産方法: 25I-NBMD (塩酸塩) の工業生産は、同様の合成経路に従いますが、より大規模に行われます。これには、工業グレードの機器と試薬の使用、および最終製品の純度と一貫性を確保するための厳格な品質管理対策が含まれます。製造プロセスは、有害化学物質の取り扱いと廃棄に関する規制要件にも準拠する必要があります。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 25I-NBMD (hydrochloride) involves the addition of a methylenedioxy-benzyl group to the amine of the phenethylamine hallucinogen 2C-I . The reaction conditions typically include the use of organic solvents and catalysts to facilitate the reaction. The process may involve multiple steps, including the protection and deprotection of functional groups, as well as purification steps to isolate the desired product.

Industrial Production Methods: Industrial production of 25I-NBMD (hydrochloride) would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial-grade equipment and reagents, as well as stringent quality control measures to ensure the purity and consistency of the final product. The production process would also need to comply with regulatory requirements for the handling and disposal of hazardous chemicals.

化学反応の分析

反応の種類: 25I-NBMD (塩酸塩) は、以下を含むさまざまな化学反応を起こす可能性があります。

    酸化: この反応には、化合物への酸素の付加または水素の除去が含まれます。

    還元: この反応には、化合物への水素の付加または酸素の除去が含まれます。

    置換: この反応には、ある官能基を別の官能基で置き換えることが含まれます。

一般的な試薬と条件:

    酸化: 一般的な試薬には、過マンガン酸カリウム (KMnO4) と三酸化クロム (CrO3) があります。

    還元: 一般的な試薬には、水素化リチウムアルミニウム (LiAlH4) と水素化ホウ素ナトリウム (NaBH4) があります。

    置換: 一般的な試薬には、ハロゲン (例:塩素、臭素) と求核剤 (例:水酸化物、シアン化物) があります。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によってカルボン酸が生成される場合があり、還元によってアルコールが生成される場合があります。置換反応によって、異なる官能基を持つ新しい誘導体が形成される場合があります。

生物活性

25I-NBMD (hydrochloride) is a derivative of the phenethylamine hallucinogen 2C-I, characterized by the introduction of a methylenedioxy-benzyl group to the amine structure. This compound is part of a series of N-benzyl substituted phenethylamines that have gained attention for their potent psychoactive effects, primarily through interaction with serotonin receptors, particularly the 5-HT2A receptor. This article reviews the biological activity of 25I-NBMD, focusing on its pharmacodynamics, potential neurotoxicity, and implications for human health based on diverse research findings.

Receptor Affinity and Agonism

25I-NBMD exhibits significant affinity for the 5-HT2A receptor, which is implicated in the hallucinogenic effects of various psychoactive substances. Studies indicate that 25I-NBMD functions as a full agonist at this receptor, similar to its closely related compound, 25I-NBOMe. The addition of the methylenedioxy-benzyl group enhances its binding affinity compared to 2C-I, making it a potent psychoactive agent.

  • Binding Affinity :
    • 25I-NBMD has been shown to possess low nanomolar (nM) affinity for the 5-HT2A receptor, with studies indicating it is significantly more potent than its predecessor compounds .

Behavioral Effects

The head twitch response (HTR) in animal models, particularly C57BL/6J mice, serves as a behavioral indicator of hallucinogenic activity. Research findings demonstrate that:

  • Dose-Dependent HTR : At doses ranging from 1 to 10 mg/kg, both 25I-NBOMe and 25I-NBMD induced significant HTRs. Notably, 25I-NBOMe exhibited approximately 14-fold higher potency compared to 2C-I .
  • Mechanism : The HTR induced by these compounds can be blocked by selective antagonists like M100907, confirming that their effects are mediated through the activation of the 5-HT2A receptor .

In Vitro and In Vivo Studies

Recent studies have highlighted potential neurotoxic effects associated with 25I-NBMD:

  • Neurogenesis Impact : In vivo experiments indicated that administration of doses such as 0.1 mg/kg and higher resulted in decreased neurogenesis in the hippocampus of rats . Specifically, significant reductions in surviving BrdU+ cells were observed.
  • Cardiotoxicity : In vitro studies showed that exposure to 25I-NBMD could reduce cell viability in cardiac cells, suggesting potential cardiotoxic effects. Prolonged QT intervals were noted in electrocardiography results following administration in animal models .

Accumulation and Metabolism

The pharmacokinetic profile suggests that:

  • Blood-Brain Barrier Penetration : Studies indicate that 25I-NBMD rapidly crosses the blood-brain barrier, with detectable levels in various brain regions shortly after administration .
  • Metabolic Pathways : Research indicates a possibility of extensive first-pass metabolism, which may affect bioavailability and overall safety when administered orally .

Summary of Research Findings

Study AspectFindings
Receptor Affinity Low nM affinity for 5-HT2A receptor
Behavioral Response Induces head twitch response; potency compared to other compounds
Neurogenesis Impact Decreased neurogenesis in hippocampus
Cardiotoxicity Reduced viability in cardiac cells; prolonged QT interval
Pharmacokinetics Rapid BBB penetration; potential extensive first-pass metabolism

Case Studies

Several case reports have documented adverse reactions associated with the use of compounds like 25I-NBMD:

  • Users have reported severe psychological effects including hallucinations and anxiety following consumption. These anecdotal reports are corroborated by clinical observations indicating heightened risks associated with high doses or prolonged use .

特性

IUPAC Name

N-(1,3-benzodioxol-4-ylmethyl)-2-(4-iodo-2,5-dimethoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20INO4.ClH/c1-21-16-9-14(19)17(22-2)8-12(16)6-7-20-10-13-4-3-5-15-18(13)24-11-23-15;/h3-5,8-9,20H,6-7,10-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKMOLNYYXDCGFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CCNCC2=C3C(=CC=C2)OCO3)OC)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClINO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1539266-14-2
Record name 25I-Nbmd hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1539266142
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 25I-NBMD HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Q6FBE3EOC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。